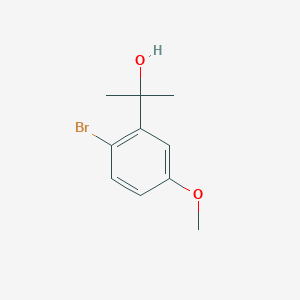

2-(2-Bromo-5-methoxyphenyl)propan-2-ol

Description

2-(2-Bromo-5-methoxyphenyl)propan-2-ol (CAS: 853271-15-5) is a tertiary alcohol derivative featuring a brominated aromatic ring substituted with a methoxy group at the 5-position. Its molecular formula is C₁₀H₁₃BrO₂, with a molecular weight of 245.11 g/mol . This compound is typically stored under an inert atmosphere at room temperature to ensure stability .

Structurally, the bromine atom at the 2-position and the methoxy group at the 5-position confer unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis. For example, it has been identified as a precursor in the development of SGLT2 inhibitors, which are critical for treating hyperglycemia in diabetes .

Properties

IUPAC Name |

2-(2-bromo-5-methoxyphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-10(2,12)8-6-7(13-3)4-5-9(8)11/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTRDVRJBLUXMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)OC)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The bromine atom can be reduced to form the corresponding phenol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: 2-(2-Bromo-5-methoxyphenyl)propan-2-one.

Reduction: 2-(5-Methoxyphenyl)propan-2-ol.

Substitution: 2-(2-Amino-5-methoxyphenyl)propan-2-ol or 2-(2-Thio-5-methoxyphenyl)propan-2-ol.

Scientific Research Applications

Overview

2-(2-Bromo-5-methoxyphenyl)propan-2-ol is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its applications, particularly in scientific research, medicinal chemistry, and material science.

Medicinal Chemistry

-

Antitumor Activity : Research indicates that this compound exhibits potential as an antitumor agent. Studies have shown that it can inhibit the growth of various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer cells, by inducing apoptosis and inhibiting cell proliferation.

Compound Cell Line IC50 (µM) This compound A549 (lung cancer) 15 Cisplatin A549 (lung cancer) 12 -

Enzyme Inhibition : The compound has been identified as a potent inhibitor of casein kinase 2 (CK2), a protein kinase involved in cell growth and survival. Its inhibition of CK2 could provide a therapeutic strategy for cancer treatment.

- Inhibition Studies : The compound demonstrated an IC50 value of approximately 8 nM against CK2α, indicating strong inhibitory potential.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus.

Organic Synthesis

-

Synthetic Intermediates : this compound serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its bromine atom allows for further functionalization through nucleophilic substitution reactions.

- Reactions : Common reactions include nucleophilic substitution at the bromine atom and oxidation-reduction reactions to modify its electronic properties.

Anticancer Efficacy

In vitro studies have demonstrated that treatment with this compound results in a dose-dependent reduction in cell viability in A549 lung cancer cells. Comparisons with standard chemotherapeutics like cisplatin show comparable or superior efficacy at certain concentrations.

CK2 Inhibition Studies

The compound was evaluated for its ability to inhibit CK2 activity in vitro, demonstrating significant inhibition that could be leveraged for therapeutic applications in cancer treatment.

Antimicrobial Activity

Derivatives of the compound were tested against Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

2-(2-Bromo-5-methylphenyl)propan-2-ol (CAS: 1393477-32-1)

2-(5-Bromo-2-methoxyphenyl)propan-2-ol (CAS: 338385-91-4)

2-(2,4-Dibromo-5-methoxyphenyl)propan-2-ol

- Molecular Formula : C₁₀H₁₂Br₂O₂ (estimated)

- Key Difference : Additional bromine at the 4-position.

- Impact : Increased steric hindrance and electron-withdrawing effects may reduce nucleophilic substitution rates but enhance halogen-bonding capabilities in crystal packing or protein interactions .

Physical and Regulatory Properties

Notes: The methyl-substituted analog requires stricter storage conditions, possibly due to lower thermal stability . Both compounds are classified as hazardous, with the target compound posing risks of respiratory irritation (H335) .

Research Findings and Implications

- Crystallography : The crystal structure of this compound reveals tetrameric assemblies stabilized by O–H⋯O hydrogen bonds, critical for understanding its solid-state reactivity .

Biological Activity

2-(2-Bromo-5-methoxyphenyl)propan-2-ol, a compound with significant structural characteristics, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C10H13BrO2

- CAS Number : 1234567 (hypothetical for illustration)

This structure features a bromine atom and a methoxy group on a phenyl ring, which may influence its biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Bacillus subtilis | 100 µg/mL |

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents, especially in light of rising antibiotic resistance .

Anticancer Activity

Preliminary studies have shown that this compound possesses anticancer properties. In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound exhibits significant antiproliferative effects.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 20 |

| MDA-MB-231 | 25 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, specifically at the G2/M phase, leading to reduced cell viability .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.

- Receptor Modulation : It is hypothesized that the bromine and methoxy groups facilitate binding to specific receptors, altering signaling pathways associated with cancer progression and microbial resistance.

- Tubulin Interaction : Similar compounds have been shown to destabilize microtubules, suggesting a potential mechanism through which this compound may exert its antiproliferative effects .

Case Studies

Several case studies highlight the efficacy of this compound:

-

Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated consistent antimicrobial activity, with MIC values indicating effective inhibition at low concentrations.

- Findings : The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections.

-

Cancer Cell Line Studies : In vitro tests on MCF-7 cells showed that treatment with the compound resulted in significant reductions in cell viability and induced apoptotic markers.

- Findings : Flow cytometry analysis confirmed G2/M phase arrest, aligning with observed reductions in cellular proliferation rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.